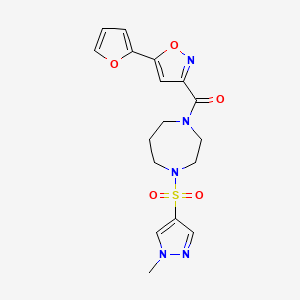
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, or CP2P, is an important intermediate used in the synthesis of many organic compounds. CP2P is a versatile synthetic building block that can be used to create compounds with a variety of properties, including those with potential therapeutic applications. CP2P is an important synthetic tool in modern chemistry and has been used in a wide range of scientific research applications. We will also discuss future directions for research involving CP2P.
Scientific Research Applications
CP2P has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. CP2P has also been used in the synthesis of peptides, proteins, and other biologically active molecules. In addition, CP2P has been used in the synthesis of small molecules for use in drug discovery and development.
Mechanism of Action
The mechanism of action of CP2P depends on the specific reaction it is used in. In the Ullmann reaction, CP2P acts as a nucleophile and reacts with an aryl halide to form a new C-C bond. In the Buchwald-Hartwig reaction, CP2P acts as a nucleophile and reacts with an aryl amine to form a new C-N bond. In the Suzuki-Miyaura reaction, CP2P acts as an electrophile and reacts with an aryl boronic acid to form a new C-B bond.
Biochemical and Physiological Effects
CP2P has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells and organisms. CP2P has also been used to study the effects of environmental pollutants on organisms. In addition, CP2P has been used to study the effects of hormones on cells and organisms.
Advantages and Limitations for Lab Experiments
CP2P has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using CP2P in lab experiments. It is a relatively reactive compound, so it must be handled carefully to avoid unwanted reactions. In addition, CP2P is not very soluble in water, so solvents must be used to facilitate reactions.
Future Directions
There are many potential future directions for research involving CP2P. CP2P can be used to synthesize a variety of compounds with potential therapeutic applications, such as drugs and dyes. In addition, CP2P can be used to study the structure and function of proteins, as well as the effects of drugs and environmental pollutants on cells and organisms. Finally, CP2P can be used to study the effects of hormones on cells and organisms.
Synthesis Methods
CP2P can be synthesized through a variety of methods, including the Ullmann reaction, the Buchwald-Hartwig reaction, and the Suzuki-Miyaura reaction. The Ullmann reaction is the simplest and most common method for synthesizing CP2P, and involves the reaction of aryl halides with aryl amines in the presence of a copper catalyst. The Buchwald-Hartwig reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an aryl amine. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that involves the coupling of an aryl halide and an aryl boronic acid.
properties
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(2-1-6-17-13)12-5-9-18-14(19-12)10-3-7-16-8-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYVABICEOCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)




![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2620896.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2620900.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)